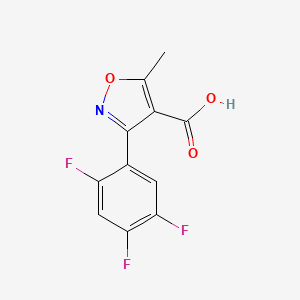

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid

Beschreibung

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Eigenschaften

Molekularformel |

C11H6F3NO3 |

|---|---|

Molekulargewicht |

257.16 g/mol |

IUPAC-Name |

5-methyl-3-(2,4,5-trifluorophenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H6F3NO3/c1-4-9(11(16)17)10(15-18-4)5-2-7(13)8(14)3-6(5)12/h2-3H,1H3,(H,16,17) |

InChI-Schlüssel |

OICRCDKJFCYDHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC(=C(C=C2F)F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,4,5-trifluorobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as copper(I) or ruthenium(II) can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methylisoxazole-3-carboxylic acid

- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid

- 3,5-Dimethylisoxazole-4-carboxylic acid

Uniqueness

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid, identified by its CAS number 1963068-94-1, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables and case studies to provide a comprehensive overview.

The molecular formula of this compound is with a molecular weight of 257.16 g/mol. The compound features a unique isoxazole ring structure that contributes to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1963068-94-1 |

| Molecular Formula | C11H6F3NO3 |

| Molecular Weight | 257.16 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of various isoxazole derivatives, including this compound. A notable study assessed the toxicity of several isoxazole compounds on human promyelocytic leukemia cells (HL-60) using the MTT assay. The results indicated a significant range of cytotoxicity with IC50 values varying widely among different derivatives.

Table: Cytotoxicity of Isoxazole Derivatives

| Compound ID | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis and cell cycle arrest |

| Isoxazole (3) | 86 | Decreased Bcl-2 expression; increased p21 levels |

| Isoxazole (6) | 755 | Increased p21 levels; no effect on Bax |

This study revealed that compound (3) induced apoptosis by decreasing Bcl-2 levels while increasing p21 expression, suggesting a dual mechanism involving both apoptosis and cell cycle arrest. In contrast, compound (6) primarily affected cell cycle regulation without inducing apoptosis.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate key apoptotic pathways. The expression analysis conducted via RT-PCR showed that the compound could influence the expression levels of critical genes involved in cell survival and proliferation.

Case Study 1: Isoxazole Derivatives in Cancer Therapy

A recent investigation focused on a series of isoxazole derivatives, including our compound of interest, aimed at developing new cancer therapies. The study highlighted the promising cytotoxic effects against various cancer cell lines and suggested that modifications to the isoxazole structure could enhance therapeutic efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of isoxazoles has revealed that specific substitutions on the phenyl ring significantly impact biological activity. For instance, trifluoromethyl substitutions have been associated with increased potency against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.